molecular formula C23H29N3O5S B2439258 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 896288-06-5

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2439258
CAS RN: 896288-06-5
M. Wt: 459.56
InChI Key: PYGKWOPFIQYGAD-UHFFFAOYSA-N
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Photochemical Properties

A study by Öncül, Öztürk, and Pişkin (2021) investigated the photophysical and photochemical properties of zinc(II) phthalocyanine compounds containing benzenesulfonamide derivatives. This research is crucial in understanding the behavior of such compounds in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Radiolabeled Antagonist for Imaging

Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist, by C-11 methylation. This compound is useful for imaging angiotensin II AT1 receptors, indicating its potential in medical imaging and diagnostics (Hamill et al., 1996).

Soluble Fluorinated Polyamides

Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides with pyridine and sulfone moieties. These polymers, due to their solubility and thermal properties, have potential applications in various industrial and material science fields (Liu et al., 2013).

Potential in Photodynamic Therapy

Research by Öncül, Öztürk, and Pişkin (2022) on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base revealed its potential as a photosensitizer in photodynamic therapy, an alternative treatment method in cancer therapy (Öncül, Öztürk, & Pişkin, 2022).

Photophysical Properties for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) highlighted the photophysical properties of a new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These properties are significant for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Sensitivity Analysis in Protein Labeling

Qiao et al. (2009) conducted a study on the sensitivity analysis of water-soluble, cyanine dye-labeled proteins using high-performance liquid chromatography. Their findings provide insights into protein analysis and the potential for detecting low-abundance proteins in various biological research fields (Qiao et al., 2009).

Molecular Dynamics Studies for Reactivating AChE

Chandar, Lo, and Ganguly (2014) utilized quantum chemical and steered molecular dynamics studies to design compounds to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE). This research is relevant in developing therapies for conditions involving AChE inhibition (Chandar, Lo, & Ganguly, 2014).

Polymerization Kinetics

Bhatnagar and Srivastava (1991) studied the radical polymerization of styrene initiated by dimethyl sulfonium 2-pyridyl carbonyl methylide. Understanding the kinetics and mechanisms of such polymerizations has implications in materials science and industrial applications (Bhatnagar & Srivastava, 1991).

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16-9-10-17(2)21(12-16)32(29,30)26-11-5-7-19(26)15-25-23(28)22(27)24-14-18-6-4-8-20(13-18)31-3/h4,6,8-10,12-13,19H,5,7,11,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGKWOPFIQYGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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